N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide

Description

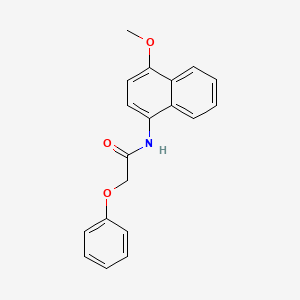

N-(4-Methoxynaphthalen-1-yl)-2-phenoxyacetamide is a synthetic acetamide derivative featuring a 4-methoxynaphthalene moiety linked to a phenoxyacetamide group.

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-18-12-11-17(15-9-5-6-10-16(15)18)20-19(21)13-23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCCPKVUCQMRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The purification steps may include crystallization or recrystallization to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Hydroxynaphthalene derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide has been investigated for its bioactive properties , including potential antimicrobial and anticancer effects. It has shown promise in various biological assays, indicating its role as an effective agent against certain cancer cell lines.

Medicine

The compound is explored for its therapeutic effects , particularly in drug development targeting diseases such as cancer. Its mechanism involves inhibiting tubulin polymerization, which is crucial for cell division, leading to apoptosis in cancer cells .

Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxic effects against MCF7 (breast cancer) and HEP2 (laryngeal cancer) cell lines. The compound exhibited IC50 values comparable to doxorubicin, a well-known chemotherapeutic agent, indicating its potential as an effective anticancer drug .

Antimicrobial Properties

Research has indicated that derivatives of phenoxyacetamides possess antimicrobial activity. This compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | MCF7 | 12 µg/mL | Comparable to doxorubicin |

| HEP2 | 9.5 µg/mL | Significant cytotoxicity observed | |

| Antimicrobial | Various Bacteria | Varies (specific studies) | Potential for further exploration |

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s effects are mediated through its binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Key Observations:

- Synthetic Routes: The target compound shares structural motifs with analogues synthesized via CuAAC (e.g., triazole-containing 6a) or acetylation (e.g., sulfonamide derivative ). However, its methoxy and phenoxy groups suggest alternative pathways, such as Williamson ether synthesis or Ullmann coupling.

- Functional Group Impact: The 4-methoxy group in the target compound may improve solubility compared to hydroxy-substituted analogues (e.g., ), while the phenoxy chain differentiates it from triazole-containing derivatives (e.g., 6a ).

Pharmacological and Physicochemical Properties

Monoamine Oxidase (MAO) Inhibition

- Target Compound: While direct activity data are unavailable, 2-phenoxyacetamide derivatives (e.g., Compound 12 and 21 in ) exhibit potent MAO-A inhibition (IC₅₀ values in nanomolar range).

- Triazole Analogues (6a-m): These compounds lack MAO inhibition data but demonstrate robust structural diversity due to the triazole ring, which may enhance metabolic stability compared to the target compound’s simpler phenoxy group .

Solubility and Reactivity

- Sulfonamide derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, contrasting with the target compound’s methoxy-phenoxy system.

Crystallographic and Spectroscopic Data

- NMR/IR Profiles : Triazole-containing analogues (e.g., 6b ) show distinct IR peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch), consistent with the target compound’s expected spectral features.

- Crystallography : Sulfonamide derivatives (e.g., ) reveal planar acetamide geometries and intermolecular hydrogen bonding, which may parallel the target compound’s solid-state behavior.

Biological Activity

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity based on recent research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a methoxy-substituted naphthalene moiety linked to a phenoxyacetamide group. This unique structure contributes to its bioactivity, particularly in inhibiting tubulin polymerization, which is crucial for cell division.

The primary mechanism of action for this compound involves its interaction with tubulin, specifically binding to the colchicine site. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit tubulin polymerization effectively, which is essential for maintaining cellular structure and function during mitosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| OVCAR-4 (Ovarian Cancer) | 0.29 ± 0.02 | Inhibition of VEGFR-2 phosphorylation |

| MDA-MB-468 (Breast Cancer) | 0.35 ± 0.01 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 3.84 ± 0.54 | G2/M phase cell cycle arrest |

These findings indicate that the compound not only inhibits cancer cell proliferation but also induces apoptosis through various mechanisms, including the inhibition of important signaling pathways such as STAT3 and VEGFR .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to quantify this effect and elucidate the underlying mechanisms.

Comparative Studies

Comparative analysis with similar compounds has highlighted the unique efficacy of this compound:

| Compound | Activity | Notes |

|---|---|---|

| 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Anticancer activity | Similar mechanism targeting tubulin polymerization |

| N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide | Potential bioactivity | Requires further evaluation |

The unique combination of the methoxy-naphthalene moiety and the phenoxyacetamide group in this compound contributes significantly to its biological activity compared to other derivatives .

Case Study: Ovarian Cancer Treatment

A study involving OVCAR-4 cells demonstrated that this compound significantly reduced VEGF levels by 85% compared to untreated cells. This reduction was attributed to the inhibition of VEGFR-2 phosphorylation, highlighting the compound's potential as a therapeutic agent in ovarian cancer treatment .

Case Study: Breast Cancer Mechanisms

In MDA-MB-468 cells, the compound not only induced apoptosis but also exhibited a high selectivity index, indicating its effectiveness against breast cancer with minimal effects on normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide, and what key reaction parameters influence yield?

- Answer : The compound can be synthesized via multi-step reactions involving iodination and N-arylation . For example, a related naphthalene derivative was prepared by reacting 1-methoxynaphthalene with p-toluenesulfonamide under iodination (50°C, 5 hours) followed by N-arylation (130°C, 22 hours) . Copper-catalyzed oxidative C–N coupling under visible light has also been employed for similar acetamide derivatives, requiring precise control of catalyst loading (e.g., CuI) and solvent polarity to optimize yields . Key parameters include temperature, reaction time, and stoichiometric ratios of aryl halides to nucleophiles.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Essential techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., [M + Na]⁺ ion analysis) .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1693 cm⁻¹) .

- HPLC for purity assessment, especially when isolating intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow OSHA guidelines and chemical safety data sheets (SDS):

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves , protective eyewear, and lab coats.

- Store waste in designated containers for professional disposal, as recommended for structurally related acetamides .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

- Answer : SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsional conformations. For example, in related sulfonamide-acetamide hybrids, SHELX helped identify deviations in nitro group planarity (e.g., O–N–C–C torsion angles of -16.7° and 160.9°) and intermolecular interactions like C–H⋯O hydrogen bonds . Advanced users should optimize refinement parameters (e.g., anisotropic displacement) and validate against crystallographic databases (CSD/CCDC).

Q. What strategies reconcile contradictory biological activity data for this compound analogs?

- Answer : Discrepancies may arise from:

- Assay variability (e.g., cell line specificity, concentration ranges).

- Structural modifications : Compare analogs (e.g., quinazolinone derivatives) to identify critical functional groups. For instance, replacing the phenoxy group with fluorinated moieties alters receptor binding .

- Computational modeling : Use molecular docking to predict interactions with targets like GABA-A receptors, hypothesizing allosteric modulation as seen in related piperidine-acetamides .

Q. How can chemoenzymatic synthesis improve the stereoselective production of this compound derivatives?

- Answer : Enzymes (e.g., lipases) can catalyze asymmetric reactions under mild conditions. A chemoenzymatic four-component synthesis for a related propargyl amide achieved high enantiomeric excess (ee) by combining enzymatic aminolysis with copper catalysis . Optimize solvent systems (e.g., tert-butanol) and enzyme immobilization to enhance reusability and yield.

Methodological Guidance Tables

| Structural Feature | Crystallographic Analysis |

|---|---|

| Torsional Angles | SHELXL-refined O–N–C–C angles |

| Hydrogen Bonding | C–H⋯O interactions (2.5–3.0 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.